molecular formula C26H22ClNO4 B13380296 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13380296
M. Wt: 447.9 g/mol
InChI Key: XDWKUSDXCPDQMT-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, a hydroxy group, and a naphthalenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C26H22ClNO4/c27-18-10-12-19(13-11-18)32-16-15-28-23-8-4-3-7-21(23)26(31,25(28)30)22-14-9-17-5-1-2-6-20(17)24(22)29/h1-8,10-13,22,31H,9,14-16H2

InChI Key

XDWKUSDXCPDQMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CCOC5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1,2,3,4-tetrahydro-2-naphthalenone under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the naphthalenyl moiety can be reduced to form an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenoxy)-1,2-propanediol: This compound shares the chlorophenoxy group but has a different overall structure.

    Naphthalene, 1,2,3,4-tetrahydro-: This compound shares the naphthalenyl moiety but lacks the chlorophenoxy and hydroxy groups.

Uniqueness

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

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